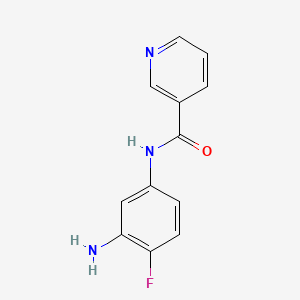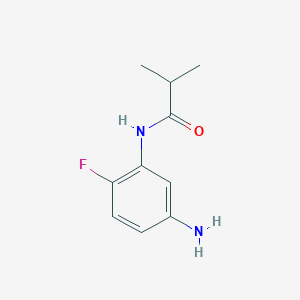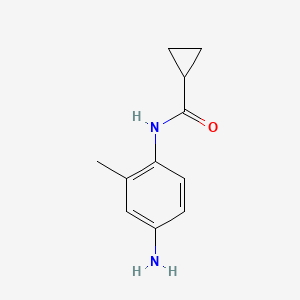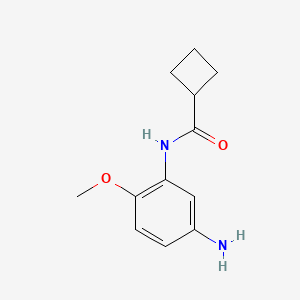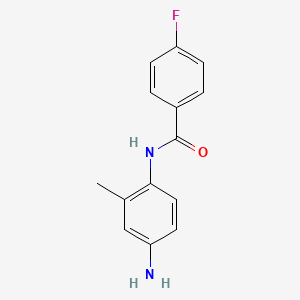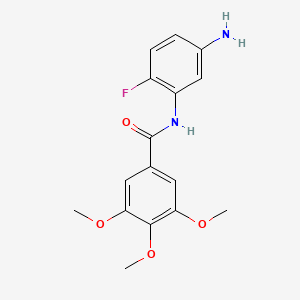
1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions. While I don’t have access to specific papers, I can provide general insights. Researchers have employed various methods to synthesize pyrazole derivatives, including the pyridazine ring present in our compound. These methods often involve cyclization reactions, functional group transformations, and coupling reactions . Further details would require specific literature references.
Molecular Structure Analysis
The molecular structure of 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid consists of a pyridazine ring with a carboxylic acid group and a fluorophenyl substituent. The presence of the pyridazine nucleus contributes to its diverse pharmacological potential .
Chemical Reactions Analysis
- Coupling Reactions : It can react with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
- Biologically Active Terphenyls : It has been used to synthesize novel biologically active terphenyls .
- Other Coupling Reactions : Examples include Suzuki coupling, Pd-catalyzed direct arylation, and Cu-catalyzed Petasis reactions .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Study
1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives have been synthesized and studied for their antimicrobial properties. For instance, fluoroquinolone-based 4-thiazolidinones, derived from a similar parent molecule, demonstrated significant antifungal and antibacterial activities (Patel & Patel, 2010).
Intermediate for Anticancer Drugs
This compound is an important intermediate for the synthesis of many biologically active anticancer drugs. A study outlined an efficient synthesis process for 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, illustrating its significance in the development of anticancer medications (Zhang et al., 2019).
Fluorescent Indicators Development
Derivatives of this compound have been used in the development of fluorescent indicators. Particularly, substituted 4-oxo-4H-quinolizine-3-carboxylic acids have shown a strong fluorescent response to Mg2+, leading to the creation of the first Mg2+-selective, ratioable fluorescent indicators. This has practical applications in measuring intracellular Mg2+ levels, crucial for various biological processes (Otten, London, & Levy, 2001).
Antitubercular Agents Synthesis
This compound derivatives have also been synthesized as potential antitubercular agents. A study developed a series of compounds, some of which showed promising activity against Mycobacterium tuberculosis, highlighting the potential of these derivatives in tuberculosis treatment (Desai et al., 2016).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-10(15)6-5-9(13-14)11(16)17/h1-6H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHLEFHDAHNXIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC(=N2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

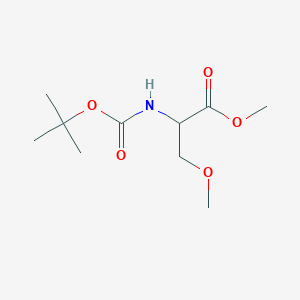
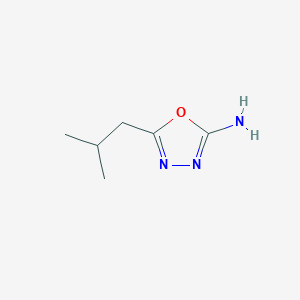
![3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1319790.png)
